REACTION_CXSMILES
|
Cl[C:2](Cl)(Cl)[CH:3]([OH:5])O.S([O-])([O-])(=O)=O.[Na+].[Na+].[OH2:15].O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+].[CH3:32][O:33][C:34]1[CH:40]=[CH:39][C:37]([NH2:38])=[CH:36][C:35]=1[CH3:41].Cl.Cl.[NH2:44]O>O>[CH3:32][O:33][C:34]1[CH:40]=[CH:39][C:37]([NH:38][C:3](=[O:5])[CH:2]=[N:44][OH:15])=[CH:36][C:35]=1[CH3:41] |f:1.2.3,4.5.6.7.8.9.10.11.12.13.14.15.16,19.20|
|
Name
|
|
Quantity
|
123.5 g
|
Type
|
reactant
|
Smiles
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ClC(C(O)O)(Cl)Cl
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Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
1650 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
640 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
sodium sulphate decahydrate
|
Quantity
|
644 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
94 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(N)C=C1)C
|
Name
|
|
Quantity
|
59 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
151 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
690 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was then added
|
Type
|
WAIT
|
Details
|
left at room temperatue overnight
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Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solid product was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)NC(C=NO)=O)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |